![molecular formula C23H19ClN4OS B11677001 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide
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Overview
Description
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-phenylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-phenylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of Sulfanyl-Acetohydrazide Moiety: The sulfanyl-acetohydrazide moiety is formed by reacting the benzimidazole derivative with thioacetic acid followed by hydrazine hydrate.
Final Condensation: The final step involves the condensation of the intermediate with benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzimidazole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-phenylmethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-phenylmethylidene]acetohydrazide involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride .
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone .
Uniqueness
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-phenylmethylidene]acetohydrazide is unique due to its combination of a benzimidazole core with a sulfanyl-acetohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H19ClN4OS |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H19ClN4OS/c24-19-12-10-18(11-13-19)15-28-21-9-5-4-8-20(21)26-23(28)30-16-22(29)27-25-14-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,27,29)/b25-14- |
InChI Key |
SHHVCJPIWKSIEM-QFEZKATASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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